m-PEG7-acid

説明

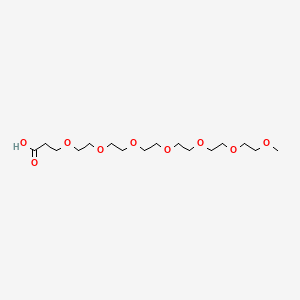

Structure

2D Structure

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQIPMESCUIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization of M Peg7 Acid

Foundational Principles of Monomethoxy-PEG Synthesis Relevant to m-PEG7-acid Precursors

The synthesis of monomethoxy-polyethylene glycols (mPEGs) is fundamental to producing the precursors for this compound. The most common method for synthesizing mPEGs is the anionic ring-opening polymerization of ethylene (B1197577) oxide. ontosight.ainih.gov This process is typically initiated by a methoxide (B1231860) ion, which attacks the epoxide ring of an ethylene oxide monomer. nih.gov The reaction propagates as the resulting alkoxide attacks subsequent ethylene oxide molecules, extending the polymer chain.

A critical aspect of mPEG synthesis is the control of the polymer's molecular weight and the minimization of diol impurities. Diol impurities, which arise from trace amounts of water or other protic impurities during polymerization, can lead to the formation of bifunctional PEG molecules. These impurities can cause undesirable cross-linking in subsequent reactions. To obtain high-purity mPEGs, techniques such as the methylation of crude benzyloxy-PEG followed by hydrogenation have been developed. Another approach involves using initiators like potassium naphthalene (B1677914) and methanol, which allows the polymerization to proceed at ambient temperatures and effectively removes trace water and oxygen. researchgate.net

The precursor for this compound is m-PEG7-alcohol (O-Methyl-heptaethylene glycol). biochempeg.commedchemexpress.com This specific, monodisperse PEG derivative has a defined chain length of seven ethylene oxide units.

Directed Synthesis Routes for this compound and its Analogues

The direct synthesis of this compound typically involves the oxidation of the terminal hydroxyl group of m-PEG7-alcohol. This transformation can be achieved using various oxidizing agents under controlled conditions to selectively convert the primary alcohol to a carboxylic acid without cleaving the PEG chain.

Alternatively, this compound can be synthesized by reacting m-PEG7-alcohol with a protected dicarboxylic acid anhydride, such as succinic anhydride. nih.gov This reaction forms an ester linkage, and subsequent hydrolysis of the protecting group yields the terminal carboxylic acid. Another common route involves the reaction of an amino-terminated PEG7 with 3-maleimidopropionic acid through carbodiimide (B86325) coupling.

Analogues of this compound can be synthesized by varying the length of the PEG chain or by introducing different functional groups at the terminus. For instance, m-PEG-propionic acid analogues can be synthesized, which have a slightly longer alkyl chain at the acid terminus. biochempeg.com

Advanced Derivatization Strategies via the Terminal Carboxylic Acid Moiety

The terminal carboxylic acid group of this compound is a versatile handle for a wide range of chemical modifications, enabling its conjugation to various molecules. biochempeg.comamerigoscientific.com

The most prevalent reaction involving the carboxylic acid moiety of this compound is the formation of a stable amide bond with primary or secondary amine groups. amerigoscientific.com This reaction is not spontaneous and requires the activation of the carboxylic acid. broadpharm.com Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). amerigoscientific.comacs.org

The mechanism involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct. The addition of NHS or HOBt mitigates this side reaction by forming a more stable activated ester (NHS ester or HOBt ester), which then efficiently reacts with the amine to form the desired amide bond. nih.gov Optimization of this reaction involves controlling the stoichiometry of the coupling reagents, temperature, and pH to maximize the yield of the amide conjugate and minimize side products.

Beyond amide bond formation, the carboxylic acid of this compound can undergo esterification to form ester linkages. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method, though it may not be suitable for acid-sensitive substrates. commonorganicchemistry.com A milder alternative is the Steglich esterification, which uses DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Other reactions of the carboxylic acid group include:

Formation of Acid Halides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride can then readily react with a wider range of nucleophiles.

Alkylation: The carboxylate, formed by deprotonation of the acid, can be alkylated with electrophiles like iodomethane (B122720) to yield methyl esters. commonorganicchemistry.com

Mechanism and Optimization of Amide Bond Formation

Integration of this compound into Complex Polymer Architectures

The bifunctional nature of this compound makes it an ideal building block for creating more complex polymer structures, such as graft polymers.

Graft polymerization involves attaching polymer chains (grafts) onto a main polymer backbone. This compound can be used to create "graft-to" or "graft-from" architectures.

In a "grafting-to" approach, pre-synthesized this compound chains are attached to a polymer backbone containing reactive functional groups (e.g., amines or hydroxyls). The amide or ester bond formation chemistries described previously are employed for this purpose. acs.org The density of the grafted PEG chains can be controlled by the stoichiometry of the reactants. acs.org

In a "grafting-from" approach, the carboxylic acid of this compound can be modified to bear an initiator for a polymerization reaction. For example, the acid could be coupled to a molecule containing a hydroxyl group that can initiate the ring-opening polymerization of a cyclic monomer like ε-caprolactone. beilstein-journals.org This results in the growth of a new polymer chain directly from the m-PEG7 moiety.

These graft polymerization techniques allow for the synthesis of copolymers with tailored properties, where the PEG chains can impart hydrophilicity, biocompatibility, and resistance to protein adsorption to the final material. acs.orgnih.gov

Copolymer Synthesis Utilizing this compound

Methoxy-poly(ethylene glycol)7-acid (this compound) is a heterobifunctional derivative of polyethylene (B3416737) glycol that features a terminal carboxylic acid group and a methoxy-capped terminus. broadpharm.comamerigoscientific.com This structure makes it a valuable building block in polymer chemistry for the synthesis of advanced copolymers. The terminal carboxylic acid provides a reactive handle for incorporation into polymer chains through various synthetic methodologies, primarily those involving condensation reactions to form ester or amide linkages. broadpharm.comamerigoscientific.com The presence of the hydrophilic, seven-unit PEG chain allows for the precise introduction of water-solubility, biocompatibility, and steric shielding properties into the final copolymer architecture. broadpharm.com

The utilization of this compound in copolymer synthesis primarily revolves around two main strategies: its incorporation into the main chain to form block copolymers via polycondensation or end-capping, and its attachment as a side chain to a pre-existing polymer backbone to create graft copolymers.

Block Copolymer Synthesis

Block copolymers can be synthesized using this compound, where it serves as one of the distinct blocks. The synthesis typically involves the reaction of the terminal carboxylic acid of this compound with a polymer possessing a complementary reactive functional group at its chain end, such as a primary amine or hydroxyl group.

A common method is the formation of an amide bond between the carboxylic acid of this compound and an amine-terminated polymer. nih.govsemanticscholar.org This reaction is facilitated by carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. broadpharm.comamerigoscientific.comnih.gov For example, an amine-terminated polypeptide or poly(ε-caprolactone) (PCL) can be coupled with this compound to yield an A-B diblock copolymer. nih.gov In this architecture, the m-PEG7 segment constitutes the hydrophilic block, while the other polymer segment provides the hydrophobic or functional domain.

Alternatively, this compound can be used in polycondensation reactions. In a polycondensation process involving a diol and a dicarboxylic acid, this compound can act as a monofunctional chain-terminating agent. gdckulgam.edu.in Its incorporation stops the polymer chain growth on one end, resulting in a polymer with a terminal PEG chain. This approach is useful for controlling the molecular weight and introducing PEG functionality to the surface of materials. For instance, in the synthesis of polyesters from sebacic acid and ricinoleic acid, mPEG has been used to form amphiphilic block copolymers via melt polycondensation. tandfonline.com

Table 1: Representative Reaction for A-B Diblock Copolymer Synthesis

| Reactant A | Reactant B | Coupling Agents | Reaction Type | Resulting Linkage | Copolymer Type |

| Amine-Terminated Polymer (e.g., Polypeptide-NH₂) | This compound | EDC, NHS | Amide Coupling | Amide Bond | A-B Diblock |

| Hydroxyl-Terminated Polymer (e.g., PCL-OH) | This compound | DCC, DMAP | Esterification | Ester Bond | A-B Diblock |

This table presents illustrative examples of block copolymer synthesis. Specific reaction conditions may vary.

Graft Copolymer Synthesis

Graft copolymers, which feature a polymer backbone with covalently attached side chains of a different composition, can be prepared using this compound via the "grafting-to" methodology. mukpublications.comuctm.edu This technique involves attaching the pre-synthesized this compound chains onto a pre-existing polymer backbone that contains reactive functional groups. mukpublications.com

For this purpose, a polymer backbone with pendant primary amine or hydroxyl groups is required. The carboxylic acid of this compound is activated, typically using carbodiimide chemistry (EDC/NHS or DCC), and then reacted with the nucleophilic side chains of the backbone polymer to form stable amide or ester linkages. mukpublications.comacs.org For example, a copolymer of poly(L-lysine) or other amine-containing monomers can serve as the backbone for grafting this compound. The density of the grafted PEG chains can be controlled by adjusting the stoichiometry of this compound relative to the number of reactive sites on the backbone. acs.org This method allows for the creation of amphiphilic graft copolymers where the backbone may be hydrophobic and the m-PEG7 side chains impart hydrophilicity. mukpublications.com

Table 2: Research Findings on Graft Copolymer Synthesis via "Grafting-To"

| Polymer Backbone | Grafted Chain | Coupling Chemistry | Key Findings | Reference |

| Poly(methacrylic acid-co-methyl methacrylate) | mPEG | DCC/DMAP promoted direct condensation | Successful grafting of mPEG onto a pre-formed acrylic copolymer backbone was achieved. | mukpublications.com |

| Poly(lactic acid-co-trimethylene carbonate) | NH₂–PEG | DIC/HOBt amide coupling | The density of grafted PEG chains on the polyester (B1180765) backbone could be precisely controlled by varying molar equivalents. | acs.org |

| Poly(L-lysine) | mPEG-NHS ester | Amide bond formation | Polypeptide backbones can be functionalized with PEG side chains via reaction with activated PEG derivatives. | semanticscholar.org |

This table summarizes findings from studies using similar PEG derivatives, illustrating the principles applicable to this compound.

The synthesis of copolymers utilizing this compound provides a versatile platform for developing materials with tailored properties. The well-defined structure of this compound allows for the precise introduction of hydrophilic segments, which is critical for applications in drug delivery, surface modification, and biomaterials science.

Bioconjugation Chemistry of M Peg7 Acid

General Principles of PEGylation for Modulating Biological Activity

PEGylation involves the covalent conjugation of polyethylene (B3416737) glycol (PEG), a non-toxic and non-immunogenic polymer, to biological molecules. nih.gov This modification alters the physicochemical properties of the parent molecule, including its conformation, hydrophobicity, and electrostatic binding. nih.gov A primary benefit of PEGylation is the improvement of a drug's pharmacokinetic profile. nih.gov

Key principles underpinning the efficacy of PEGylation include:

Hydrophilicity : PEG is highly hydrophilic, and its conjugation to other molecules significantly enhances their solubility in aqueous environments. interchim.com This is particularly advantageous for therapeutic proteins that are prone to aggregation.

"Stealth" Properties : The PEG chain forms a hydrated layer around the conjugated molecule, shielding it from the immune system and reducing recognition by phagocytic cells. This "stealth" effect prolongs the circulation time of the molecule in the bloodstream.

These modifications collectively lead to improved drug solubility and stability, decreased immunogenicity, and a longer retention time in the blood, which can allow for reduced dosing frequency. nih.gov The specific properties of the PEGylated product, such as its biological activity and bioavailability, are influenced by the mass, structure (linear or branched), and attachment site of the PEG polymer. nih.gov

Site-Specific and Chemo-Selective Conjugation Approaches Employing m-PEG7-acid

This compound is a PEG linker that features a terminal carboxylic acid group. broadpharm.com This functional group allows for its covalent attachment to other molecules through various conjugation chemistries. broadpharm.com The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media. broadpharm.com

Amine-Reactive Conjugation Chemistries (e.g., Carbodiimide-Mediated Couplings)

A common and versatile method for conjugating molecules to proteins and peptides involves targeting primary amines (–NH2). thermofisher.com These amines are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com

The terminal carboxylic acid of this compound can be reacted with primary amine groups to form a stable amide bond. broadpharm.com This reaction is typically facilitated by the use of activating agents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). broadpharm.com The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can further enhance the efficiency of the coupling reaction by forming a more stable amine-reactive NHS ester intermediate. thermofisher.comgatorbio.com This reaction generally proceeds at a pH between 7.2 and 9. thermofisher.com

Table 1: Key Reagents in Amine-Reactive Conjugation

| Reagent | Function |

|---|---|

| This compound | Provides the PEG spacer and the carboxylic acid for conjugation. broadpharm.com |

| EDC/DCC | Carbodiimide (B86325) coupling agents that activate the carboxylic acid. broadpharm.com |

| NHS/sulfo-NHS | Forms a more stable, amine-reactive intermediate to improve reaction efficiency. thermofisher.comgatorbio.com |

| Primary Amine | The target functional group on the biomolecule (e.g., lysine residue). thermofisher.com |

Conjugation to Specific Amino Acid Residues in Peptides and Proteins

While traditional PEGylation can be non-selective, leading to a mixture of products, site-specific PEGylation aims to attach the PEG moiety at a defined position within a protein or peptide sequence. biosyn.comnih.gov This approach minimizes interference with the biological function of the molecule and results in a more homogeneous product. biosyn.com

The carboxylic acid of this compound allows for its conjugation to amine-containing amino acid residues, primarily lysine. thermofisher.comresearchgate.net Lysine residues are often found on the surface of proteins, making them accessible for conjugation. thermofisher.com However, because proteins can have multiple lysine residues, this can lead to non-specific attachment. biosyn.com

To achieve site-specificity, strategies can be employed such as:

N-terminal specific PEGylation : Under controlled pH conditions, the N-terminal α-amino group can be selectively targeted. nih.gov

Targeting other residues : While this compound itself is amine-reactive, it can be part of a heterobifunctional linker. For instance, a linker containing both a carboxylic acid and a maleimide (B117702) group can be synthesized. The carboxylic acid can be used to attach the PEG linker, and the maleimide can then selectively target the sulfhydryl group of a cysteine residue, which is less abundant than lysine and allows for more specific conjugation. nih.gov

Covalent Linkage of this compound to Nucleic Acids and Oligonucleotides

PEGylation is also a valuable strategy for improving the therapeutic potential of nucleic acids and oligonucleotides. rsc.orgnih.gov The covalent attachment of PEG can enhance their stability, solubility, and pharmacokinetic properties. rsc.orgnih.gov

The conjugation of this compound to amino-modified oligonucleotides is a common approach. nih.gov An oligonucleotide can be synthesized with a primary amine group at a specific position, which can then be reacted with the carboxylic acid of this compound using carbodiimide chemistry to form a stable amide bond. broadpharm.comnih.gov

Alternatively, post-synthetic conjugation methods can be employed where the oligonucleotide and the PEG molecule are functionalized with reactive groups that can couple to form a covalent bond. nih.gov For instance, a thiol-modified oligonucleotide can react with a maleimide-functionalized PEG to form a stable thioether linkage. rsc.org

Table 2: Common Chemistries for Oligonucleotide PEGylation

| Reaction | Functional Groups Involved | Resulting Linkage |

|---|---|---|

| Amidation | Carboxylic Acid + Amine | Amide |

| Michael Addition | Maleimide + Thiol | Thioether |

| Disulfide Exchange | Pyridyldithiol + Thiol | Disulfide |

| Click Chemistry | Azide + Alkyne | Triazole |

Formation of this compound Conjugates with Lipids and Other Small Molecules

The conjugation of this compound is not limited to large biomolecules. It can also be attached to lipids and other small molecules to modify their properties. nih.gov

PEGylated lipids are frequently used in the formation of liposomes and other nanoparticle drug delivery systems. The PEG chains on the surface of these nanoparticles create a hydrophilic shell that can improve their stability and circulation time in the body. nih.gov The carboxylic acid of this compound can be conjugated to the amine head group of a phospholipid, such as phosphatidylethanolamine (B1630911) (PE), through an amide bond.

Methodological Advancements for Achieving Homogeneous Bioconjugates

The creation of homogeneous bioconjugates, where a single, precisely defined molecular product is formed, represents a paramount objective in the development of therapeutic biomolecules. The heterogeneity that arises from traditional polyethylene glycol (PEG) conjugation can result in a mixture of products with inconsistent pharmacokinetic and pharmacodynamic profiles. biochempeg.comnih.gov Consequently, significant advancements in methodology have centered on establishing site-specific and stoichiometric control over the conjugation process, thereby ensuring a uniform and predictable product. scielo.brnih.gov The use of monodisperse PEG reagents, such as this compound, which has a defined number of ethylene (B1197577) glycol units, is crucial to this effort as it eliminates the polydispersity associated with conventional PEG polymers. broadpharm.com

Initial PEGylation techniques frequently involved the non-specific conjugation to amine groups on lysine residues or the N-terminus of proteins. scielo.br This random approach produces a complex and heterogeneous mixture of isomers, with varying numbers of PEG chains attached at multiple positions. biochempeg.comscielo.br Such variability complicates downstream processing and can lead to unpredictable therapeutic outcomes. fujifilm.com

To address these challenges, researchers have developed advanced strategies that offer precise control over the location of PEG attachment. These methods can be broadly classified into chemical and enzymatic approaches, both of which can utilize the terminal carboxylic acid of this compound to form a stable covalent bond. broadpharm.com

Chemical Strategies for Site-Specific Conjugation

A prominent chemical strategy for producing homogeneous bioconjugates involves targeting a unique, naturally occurring amino acid. rsc.org The N-terminal α-amino group of a protein, for instance, offers a single point of attachment. frontiersin.org Due to its lower pKa (around 7.6 to 8.0) compared to the ε-amino groups of lysine residues (pKa of 9.3–10.5), the N-terminus can be selectively targeted under controlled pH conditions. nih.govscielo.br By performing the reaction at a pH lower than the pKa of lysine, the lysine residues remain protonated and less reactive, allowing for preferential conjugation at the N-terminus. scielo.br The carboxylic acid of this compound can be activated with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to react with the N-terminal amine, forming a stable amide bond. broadpharm.comnih.gov

Site-directed mutagenesis is another powerful chemical tool used to introduce a unique conjugation site. nih.gov By substituting a non-essential amino acid with a cysteine residue, a specific site for PEGylation is created. nih.gov The sulfhydryl (thiol) group of cysteine is highly nucleophilic and exhibits unique reactivity, allowing for specific conjugation even in the presence of other nucleophilic groups. scielo.brresearchgate.net An activated form of this compound, such as a maleimide derivative (Mal-amido-PEG7-acid), can then react specifically with the thiol group of the engineered cysteine to yield a single, homogeneous product. nih.govmdpi.com This approach has been successfully employed to generate well-defined PEGylated proteins with enhanced therapeutic properties. frontiersin.orgfrontiersin.org

Enzymatic Ligation

Enzymatic methods provide a highly specific alternative for achieving homogeneous bioconjugates. nih.govfrontiersin.org Enzymes like transglutaminase (TGase) can catalyze the formation of a covalent bond between an amine-functionalized PEG derivative and a specific glutamine residue on a protein. scielo.brmdpi.comresearchgate.net This technique allows for precise PEG attachment at a native site without requiring prior protein engineering, assuming a suitable glutamine residue is accessible. scielo.brresearchgate.net For example, studies with human growth hormone (hGH) have shown that microbial transglutaminase can selectively PEGylate Gln141, resulting in a single, homogeneous monoconjugate. acs.org This enzymatic approach is noted for its high degree of site-selectivity and reproducibility. scielo.br

The table below summarizes key methodological advancements for achieving homogeneous bioconjugates, where a discrete PEG linker like this compound can be employed.

| Methodology | Target Site | Activating Chemistry for this compound | Advantages |

| N-terminal PEGylation | α-Amine at the protein's N-terminus | Carbodiimide (e.g., EDC, DCC), NHS-ester scielo.brbroadpharm.comacs.org | Site-specific under controlled pH, avoids modification of more abundant lysine residues. scielo.brfrontiersin.org |

| Cysteine-Specific PEGylation | Sulfhydryl group of a native or engineered cysteine residue | Maleimide, haloacetyl, or vinyl sulfone activation of the PEG linker. scielo.brnih.govfrontiersin.org | Highly specific and efficient reaction, providing precise control over the conjugation site. frontiersin.orgresearchgate.net |

| Enzymatic Ligation (Transglutaminase) | γ-Carboxamide group of a specific glutamine residue | Requires an amine-functionalized PEG derivative. scielo.brresearchgate.net | High specificity under mild reaction conditions; can target native protein structures. scielo.brmdpi.com |

| GlycoPEGylation | Oxidized carbohydrate moieties on glycoproteins | Hydrazide or aminooxy activation of the PEG linker. nih.gov | Targets glycosylation sites, which are often located away from the protein's active regions. mdpi.com |

These advanced methodologies, combined with the use of monodisperse PEG linkers like this compound, are instrumental in the production of next-generation biotherapeutics. By ensuring homogeneity, researchers can more accurately define the structure-activity relationships of these complex molecules, paving the way for the development of safer and more effective protein-based drugs. scielo.bracs.org

Applications of M Peg7 Acid in Advanced Biomedical Materials and Nanotechnology

Engineering of Drug Delivery Systems with m-PEG7-acid

The precise structure of this compound is particularly advantageous in drug delivery system engineering. As a monodisperse PEG, it offers batch-to-batch consistency, which is a significant improvement over traditional, polydisperse PEG mixtures that can lead to variability in the final product. acs.orgbiochempeg.com This uniformity is crucial for developing reproducible and reliable drug delivery vehicles with predictable in vivo behavior. acs.org

A primary application of this compound is the surface modification of nanocarriers, a process known as PEGylation. acs.orgresearchgate.net Attaching PEG chains to the surface of nanoparticles creates a hydrophilic, protective layer. nih.gov This "stealth" coating sterically hinders interactions with opsonin proteins in the bloodstream, which would otherwise mark the nanocarrier for rapid clearance by the mononuclear phagocyte system (MPS). nih.gov The result is a significant extension of the nanocarrier's circulation half-life, allowing more time for it to reach its intended target. researchgate.netnih.gov

In the realm of polymeric nanoparticles, this compound is used to enhance stability and circulation time. The carboxylic acid end of the molecule can be activated to react with amine groups present on the surface of various polymeric nanoparticles, such as those made from polyamidoamine (PAMAM) dendrimers. broadpharm.comnih.gov This surface modification improves the nanoparticle's water solubility and biocompatibility. nih.gov The PEG layer shields the nanoparticle surface, reducing aggregation and preventing rapid uptake by phagocytic cells. nih.gov This leads to improved pharmacokinetic profiles, characterized by prolonged presence in the bloodstream, which is essential for effective drug delivery to target tissues. nih.govresearchgate.net

For instance, research on PAMAM dendrimers has shown that surface modification with PEG groups enhances their potential as drug carriers. nih.gov The PEG chains create a hydrated cloud on the particle's surface, increasing its hydrodynamic size, which in turn slows the rate of renal glomerular filtration and prolongs systemic circulation. nih.gov

Table 1: Effects of PEGylation on Nanoparticle Properties

| Property | Unmodified Nanoparticle | PEGylated Nanoparticle (Conceptual) | Rationale |

|---|---|---|---|

| Circulation Half-Life | Short | Prolonged nih.gov | Reduced opsonization and clearance by the MPS. nih.gov |

| Immunogenicity | Potentially High | Reduced researchgate.net | Steric hindrance prevents immune recognition. nih.govresearchgate.net |

| Aqueous Stability | Prone to Aggregation | Improved frontiersin.org | Hydrophilic PEG layer prevents particle-particle interactions. nih.gov |

| Renal Clearance | Faster (for small NPs) | Slower researchgate.net | Increased hydrodynamic volume exceeds renal filtration cutoff. nih.gov |

Liposomes are vesicular structures made of lipid bilayers that are widely used as drug delivery vehicles. nih.gov However, conventional liposomes are quickly cleared from circulation. biochempeg.com Integrating this compound into the liposome (B1194612) formulation creates so-called "stealth liposomes." biochempeg.com Typically, a lipid derivative of this compound (e.g., m-PEG7-DSPE) is incorporated into the lipid bilayer during liposome preparation. The PEG chains extend from the liposome surface, forming a protective hydrophilic barrier. frontiersin.org

This PEG layer significantly reduces the binding of blood proteins, thereby evading recognition by the reticuloendothelial system and prolonging circulation time. biochempeg.comfrontiersin.org This extended circulation allows for greater accumulation of the liposomes in pathological tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. frontiersin.org Studies have demonstrated that PEGylated liposomes exhibit superior antitumor efficacy and reduced systemic toxicity compared to their non-PEGylated counterparts. nih.gov

Beyond improving pharmacokinetics, this compound serves as a flexible linker for attaching targeting ligands to nanocarriers. biochempeg.comrsc.org The terminal carboxylic acid group can be chemically conjugated to amine groups on targeting molecules like antibodies, peptides, or small molecules such as folic acid. broadpharm.comrsc.org This creates a targeted drug delivery system designed to specifically bind to receptors that are overexpressed on the surface of cancer cells or other diseased cells. rsc.orgmdpi.com

The PEG chain acts as a spacer, extending the targeting ligand away from the nanocarrier surface. rsc.org This spatial separation minimizes steric hindrance and ensures that the ligand is accessible for binding to its target receptor. This strategy enhances the selective delivery of therapeutic payloads to the target site, which can increase efficacy while reducing off-target side effects. mdpi.com For example, antibody-drug conjugates (ADCs) utilize linkers to attach potent cytotoxic drugs to monoclonal antibodies, directing the therapy specifically to tumor cells. fujifilm.com The linker's stability in the bloodstream and its ability to release the drug at the target site are critical for the ADC's performance. fujifilm.com

This compound can be incorporated into the design of "smart" drug delivery systems that release their payload in response to specific environmental triggers, such as changes in pH. nih.govfrontiersin.org The tumor microenvironment is often slightly more acidic (pH 6.5-6.8) than healthy tissue (pH 7.4). nih.govfrontiersin.org This pH difference can be exploited to trigger drug release.

Researchers have designed systems where a drug is attached to a polymer backbone via a pH-sensitive linker, such as a hydrazone bond. rsc.org For example, a PEG-based polymer can be designed to incorporate a hydrophobic drug via an acid-cleavable hydrazone linkage. rsc.org In the neutral pH of the bloodstream, the conjugate is stable. Upon reaching the acidic tumor environment, the hydrazone bond is hydrolyzed, cleaving the drug from the carrier and releasing it directly at the target site. frontiersin.orgrsc.org This targeted release mechanism increases the drug concentration where it is needed most, enhancing its therapeutic effect and minimizing systemic exposure. mdpi.com Similarly, polymers containing carboxylic acid groups, like those found in this compound derivatives, can exhibit pH-responsive behavior, altering their structure or solubility in acidic environments to facilitate drug release. nih.gov

Polymeric Nanoparticle Functionalization

Design of Targeted Delivery Modalities via Ligand Conjugation

Construction of Hydrogels and Biomimetic Scaffolds Utilizing this compound

Hydrogels are three-dimensional, water-swollen polymer networks that are extensively investigated as scaffolds in tissue engineering and for controlled drug release due to their structural similarity to the natural extracellular matrix (ECM). nih.gov PEG-based hydrogels are particularly popular because they are biocompatible, non-immunogenic, and resist protein adsorption. nih.gov

This compound and its derivatives can be used to synthesize or modify hydrogels. mdpi.com The carboxylic acid group allows the PEG chain to be grafted onto other polymers, such as chitosan (B1678972), to form new copolymers with tunable properties. mdpi.com In one study, this compound was grafted onto chitosan to create a thermo-responsive hydrogel. mdpi.com The degree of PEGylation was found to directly influence the hydrogel's mechanical properties and gelation temperature. mdpi.com Specifically, hydrogel stiffness increased with decreasing PEGylation. mdpi.com

Table 2: Influence of PEGylation on mPEG-g-chitosan Hydrogel Properties

| Hydrogel Sample | PEG Grafting Efficiency (%) | Storage Modulus (G') at 37°C (Pa) | Gelation Temperature (°C) |

|---|---|---|---|

| mPEG-g6-chitosan | 5-8 | 1.06 | Lower |

| mPEG-g7-chitosan | 11 | 0.797 | Intermediate |

| mPEG-g8-chitosan | 13 | 0.348 | Higher |

(Data adapted from a study on mPEG-g-chitosan hydrogels) mdpi.com

These tunable hydrogels can serve as biomimetic scaffolds that support cell adhesion, proliferation, and differentiation. nih.govmdpi.com While PEG itself is bio-inert, the hydrogel matrix can be further functionalized with bioactive molecules, such as the RGD peptide, to promote specific cell interactions, mimicking the function of the natural ECM. nih.gov The ability to control the physical properties of the scaffold by adjusting the concentration of components like this compound is crucial for creating optimal microenvironments for tissue regeneration. mdpi.comresearchgate.net Furthermore, these hydrogels can be designed to encapsulate and provide sustained release of therapeutic agents, combining tissue scaffolding with local drug delivery. nih.govresearchgate.net

Fabrication of Biocompatible Functional Coatings and Surface Modifications

The surface properties of biomedical devices are critical to their success, influencing everything from immune response to device longevity. nih.gov The modification of these surfaces with biocompatible coatings is a key strategy to improve their performance within a biological environment. sigmaaldrich.com this compound is utilized in the fabrication of such coatings due to the inherent properties of its PEG chain and the reactivity of its terminal carboxylic acid. broadpharm.commedchemexpress.com

The process of modifying a surface with this compound typically involves the covalent attachment of the molecule to the device material. The terminal carboxylic acid group of this compound can be activated using coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), to react with primary amine groups present on the surface of a biomedical device. broadpharm.comamerigoscientific.com This reaction forms a stable amide bond, securely anchoring the this compound to the surface. medchemexpress.com This surface modification capability is crucial for developing implantable medical devices and biosensors where biocompatibility is essential.

Once coated, the surface is endowed with the characteristics of the PEG chain. PEG is well-known for its ability to create a hydration layer, which is highly effective at repelling protein adsorption. hydromer.com This "anti-fouling" property is critical for devices in contact with blood or other protein-rich fluids, as it can prevent the cascade of events that leads to blood clotting and the foreign body response. hydromer.com By reducing non-specific protein binding, these coatings enhance the biocompatibility of materials and can improve the accuracy and reliability of biosensors. hydromer.com The modification of surfaces with PEG has been shown to reduce immune responses and improve tissue integration for implantable devices.

The use of this compound for creating these functional coatings offers several advantages, as detailed in the table below.

| Feature of this compound Coating | Conferred Property | Biomedical Significance |

| PEG Chain Hydrophilicity | Creates a hydration layer on the surface. hydromer.com | Reduces non-specific protein and cell adhesion (anti-fouling), minimizing thrombogenicity and inflammatory responses. hydromer.com |

| Terminal Carboxylic Acid | Allows for covalent conjugation to amine-functionalized surfaces via stable amide bonds. medchemexpress.comamerigoscientific.com | Provides a durable and stable coating that can withstand physiological conditions. |

| Biocompatibility | Inherently low toxicity and immunogenicity. | Enhances the safety profile of implantable devices and reduces the risk of adverse reactions. nih.gov |

| Monodisperse Nature | Precise and uniform chain length. | Ensures a well-defined and reproducible surface coating with consistent properties. jenkemusa.com |

Research in this area focuses on optimizing the density and conformation of the grafted PEG chains to maximize the anti-fouling effect and long-term stability of the coatings on various substrates, including metals and polymers used in cardiac medical devices and other implants. nih.govsciopen.com

Contribution to Three-Dimensional Bioprinting Technologies

Three-dimensional (3D) bioprinting has emerged as a revolutionary technology for creating complex, functional tissue constructs for regenerative medicine and disease modeling. nih.govbiochempeg.com The success of 3D bioprinting is heavily dependent on the development of suitable "bio-inks," which are typically hydrogel-based materials that encapsulate cells and provide a supportive microenvironment mimicking the natural extracellular matrix (ECM). sigmaaldrich.combiochempeg.com

While direct use of this compound as the primary component of a bio-ink is uncommon, its chemical properties make it a valuable component for functionalizing other polymers used in bio-ink formulations. nih.gov Hydrogels made from natural polymers like alginate, hyaluronic acid, and gelatin are frequently used in bioprinting but may lack the desired mechanical properties or biocompatibility. biochempeg.comaccscience.com Synthetic polymers like polyethylene (B3416737) glycol (PEG) are often incorporated to tailor these properties. biochempeg.com

The this compound molecule can be used to modify these primary bio-ink polymers. Its terminal carboxylic acid can be conjugated to amine or hydroxyl groups on polymers like chitosan or modified gelatin. amerigoscientific.com This functionalization can impart several beneficial characteristics to the resulting bio-ink:

Enhanced Hydrophilicity: The PEG chain increases the water retention capacity of the hydrogel, which is crucial for maintaining cell viability and ensuring the transport of nutrients and waste. biochempeg.com

Improved Biocompatibility: Covalent attachment of PEG chains can mask potentially immunogenic sites on a natural polymer, reducing the risk of an adverse inflammatory response. mdpi.com

Tunable Properties: By controlling the degree of PEGylation with this compound, researchers can fine-tune the mechanical properties, swelling behavior, and degradation kinetics of the hydrogel scaffold to better match the target tissue.

The table below outlines the potential contributions of this compound to the functionalization of scaffolds and bio-inks in 3D bioprinting.

| Bio-ink Component to be Functionalized | Role of this compound | Expected Improvement in 3D-Printed Construct |

| Natural Polymers (e.g., Alginate, Chitosan) | Covalent attachment via its carboxylic acid group to introduce hydrophilic PEG chains. amerigoscientific.com | Increased water retention, improved biocompatibility, and reduced immunogenicity. biochempeg.commdpi.com |

| Synthetic Polymers (e.g., Poly(lactic acid)) | Surface functionalization of pre-printed scaffolds to enhance their hydrophilicity. mdpi.comresearchgate.net | Improved cell attachment, proliferation, and differentiation on the scaffold surface. mdpi.com |

| Bioactive Molecules (e.g., Growth Factors) | Acts as a flexible linker to tether growth factors to the hydrogel backbone. | Controlled and sustained release of bioactive signals to direct cell behavior within the construct. researchgate.net |

The integration of well-defined molecules like this compound into bio-ink formulations represents a move towards more precisely engineered and functional tissue constructs.

Integration into Diagnostic and Imaging Probes

The development of targeted probes for molecular imaging and diagnostics is a cornerstone of modern medicine, enabling early disease detection and characterization. The design of these probes often involves linking a targeting moiety (e.g., an antibody or peptide) to a signaling component (e.g., a fluorescent dye, a radioisotope). rsc.org this compound and its derivatives serve as critical linkers in the construction of these sophisticated diagnostic tools. jenkemusa.com

The utility of this compound in this context stems from its heterobifunctional potential after modification and its physicochemical properties. The carboxylic acid terminus allows for stable conjugation to amine groups on targeting proteins or peptides. broadpharm.com The PEG spacer itself confers several advantages to the final probe:

Improved Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of the probe, which can reduce renal clearance and prolong its circulation time in the body. This allows for more effective targeting of the intended biological site.

Reduced Immunogenicity: PEGylation can help to shield the probe from the immune system, reducing the potential for an immune response, particularly for larger protein-based probes.

A typical diagnostic probe constructed using a PEG linker consists of three main components, with this compound playing a key role in connecting them and enhancing performance.

| Probe Component | Example | Role of this compound Linker |

| Targeting Moiety | Monoclonal Antibody, Peptide, Folic Acid rsc.orgekt.gr | Covalently attaches to the targeting molecule via its carboxylic acid group (reacting with amines). |

| Signaling Moiety | Fluorescent Dye (e.g., Cy5), Radioisotope (e.g., 89Zr) medchemexpress.comacs.org | Provides a flexible, hydrophilic spacer between the targeting and signaling components, preventing steric hindrance and aggregation. |

| Complete Probe | Antibody-Dye Conjugate, Radiolabeled Peptide | Enhances solubility, stability, and in vivo circulation time of the entire construct. |

Research has demonstrated the use of PEG7 linkers in creating probes for applications like positron emission tomography (PET) imaging. acs.org For example, a derivative, Mal-amido-PEG7-acid, which combines the PEG7 linker with a maleimide (B117702) group, is used to conjugate imaging agents to thiol-containing biomolecules for diagnostic purposes. The defined length of the this compound linker allows for precise control over the spacing between the functional ends of the probe, which can be critical for optimizing binding affinity and signal output.

Interactions of M Peg7 Acid Conjugates Within Biological Environments

Influence on Pharmacokinetic and Pharmacodynamic Profiles of Conjugated Biomolecules

The attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. frontiersin.orgresearchgate.net The primary goal of PEGylation is often to extend the systemic circulation time of a drug, which can lead to sustained therapeutic effects and reduced dosing frequency. ualberta.capharmtech.com This is achieved by increasing the hydrodynamic size of the conjugated molecule, which in turn reduces its renal clearance. aacrjournals.orgtandfonline.com

For conjugates of m-PEG7-acid, the relatively short length of the PEG chain results in a modest increase in molecular size compared to larger PEG polymers. While larger PEGs (e.g., 20-40 kDa) can dramatically prolong the half-life of proteins and peptides, the effect of a short linker like this compound is more subtle. nih.govnih.gov However, even a small increase in size can be beneficial, particularly for smaller peptides and oligonucleotides that would otherwise be rapidly cleared from the body. aacrjournals.org The hydrophilic nature of the PEG chain also enhances the aqueous solubility of hydrophobic drugs, which can improve their bioavailability. frontiersin.org

The pharmacodynamic profile of a drug can also be modulated by conjugation with this compound. By extending the circulation time, the conjugate may have a prolonged duration of action. nih.gov However, the attachment of a PEG chain, even a short one, can sometimes lead to a partial loss of the biomolecule's biological activity due to steric hindrance at the site of action. researchgate.net Therefore, the precise site of conjugation on the biomolecule is a critical parameter that needs to be carefully considered to achieve an optimal balance between improved pharmacokinetics and retained pharmacodynamic efficacy.

Table 1: General Effects of PEGylation on Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | General Effect of PEGylation | Rationale |

| Half-life (t1/2) | Increased | Increased hydrodynamic volume reduces renal filtration. ualberta.catandfonline.com |

| Bioavailability | Increased (for poorly soluble drugs) | Enhanced aqueous solubility. frontiersin.org |

| Immunogenicity | Reduced | Masking of epitopes on the biomolecule's surface. ualberta.capharmtech.com |

| Proteolytic Degradation | Reduced | Steric hindrance protects against enzymatic cleavage. pharmtech.com |

| Biological Activity | Potentially Reduced | Steric hindrance may interfere with receptor binding or enzyme activity. researchgate.net |

This table presents generalized trends for PEGylation. The specific impact of this compound will depend on the conjugated biomolecule and the site of attachment.

Immunological Considerations: Anti-PEG Antibody Responses and Stealth Effects

A significant consideration in the clinical use of PEGylated therapeutics is the potential for the immune system to recognize and mount a response against the PEG moiety itself. nih.gov This can lead to the generation of anti-PEG antibodies (Abs), which can have significant clinical consequences, including accelerated clearance of the drug, reduced efficacy, and hypersensitivity reactions. researchgate.netrsc.org

It was once thought that PEG is immunologically inert, but it is now understood that both pre-existing and treatment-induced anti-PEG Abs can be found in the general population. nih.govresearchgate.net The immunogenicity of PEG is influenced by several factors, including the size and structure of the PEG chain. mdpi.comnih.gov While high molecular weight PEGs have been more extensively studied in this context, even shorter PEG chains have the potential to be immunogenic. acs.org Research has shown that anti-PEG antibodies can recognize and bind to as few as 6-7 ethylene (B1197577) glycol repeating units. nih.gov This suggests that this compound conjugates are not exempt from the possibility of eliciting an anti-PEG immune response.

Modulation of Protein Adsorption and Biofouling Phenomena

The non-specific adsorption of proteins and other biomolecules onto the surface of materials, a phenomenon known as biofouling, is a major challenge in the development of medical devices, drug delivery systems, and in vitro diagnostics. otago.ac.nz PEGylation is a widely used and effective strategy to create bio-inert surfaces that resist protein adsorption. ill.eunih.gov

The mechanism by which PEG chains prevent protein adsorption is attributed to a combination of steric repulsion and the formation of a tightly bound hydration layer. The flexible PEG chains are in constant thermal motion, creating a dynamic, water-laden cloud that sterically hinders the close approach of proteins to the surface. ill.eu

Surfaces modified with this compound can exhibit reduced protein adsorption, although the efficiency of this effect is dependent on the grafting density of the PEG chains. researchgate.net A high surface density of this compound can create a more effective barrier against protein fouling. For shorter PEG chains like m-PEG7, achieving a high grafting density is particularly important to prevent proteins from penetrating the PEG layer and interacting with the underlying surface. ill.eu Studies have shown that even short oligo(ethylene glycol) chains can significantly reduce the adsorption of various proteins, including those found in blood plasma.

Table 2: Representative Data on Protein Adsorption on PEG-Modified Surfaces

| Surface Modification | Protein | Adsorbed Amount (ng/cm²) | Reference |

| Unmodified Gold | Fibrinogen | ~400 | (Representative value from general literature) |

| Gold + Thiol-PEG6-acid | Fibrinogen | < 50 | (Representative value from general literature) |

| Unmodified Titanium | Albumin | ~250 | (Representative value from general literature) |

| Titanium + Silane-PEG8 | Albumin | < 30 | (Representative value from general literature) |

This table provides illustrative data from studies on short-chain PEG-acid modifications on different substrates to demonstrate the general principle of reduced protein adsorption. Specific data for this compound may vary.

Mechanisms of Cellular Uptake and Intracellular Fate of this compound Modified Systems

The cellular uptake and subsequent intracellular trafficking of drug delivery systems are critical determinants of their therapeutic efficacy. The presence of a PEG layer on the surface of a nanoparticle or a biomolecule can significantly influence these processes. nih.gov Generally, PEGylation is known to hinder non-specific cellular uptake due to the steric hindrance effect of the PEG chains, which can be a desirable feature for drugs that act on extracellular targets or need to circulate for extended periods. yok.gov.tr

For this compound modified systems, the short PEG chain is expected to have a less pronounced inhibitory effect on cellular uptake compared to longer PEG chains. However, it can still influence the mechanism of internalization. PEGylated nanoparticles have been shown to be taken up by cells through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. acs.orgscienceopen.com The specific pathway can be influenced by the size, shape, and surface chemistry of the nanoparticle, as well as the cell type.

Evaluation of Biocompatibility and Biodegradation Pathways

The biocompatibility of any material intended for in vivo use is of paramount importance. Polyethylene glycol is generally considered to be a biocompatible and non-toxic polymer, which has contributed to its widespread use in pharmaceutical and biomedical applications. researchgate.net Short-chain PEGs, including oligomers like this compound, are expected to share this favorable biocompatibility profile. nih.govacs.org

The biodegradation of polyethylene glycols has been the subject of numerous studies. It is generally accepted that PEGs are biodegradable, with the rate of degradation being dependent on the molecular weight. nih.govhibiscuspublisher.comnih.gov Shorter-chain PEGs are more readily biodegraded than their high molecular weight counterparts. nih.gov The primary mechanism of aerobic biodegradation involves the enzymatic oxidation of the terminal alcohol groups, followed by the stepwise cleavage of ethylene glycol units from the chain. nsf.govresearchgate.net

For this compound, the presence of the methoxy (B1213986) group at one end and the carboxylic acid at the other will influence its metabolism. While the ether linkages within the PEG chain can be cleaved, the ultimate metabolic fate will also involve the processing of the terminal functional groups. It is anticipated that this compound and its conjugates would be broken down into smaller, readily excretable fragments. Given its low molecular weight, any unmetabolized this compound or its small metabolites would likely be cleared from the body via renal excretion.

Advanced Characterization and Analytical Methodologies for M Peg7 Acid and Its Derivatives

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in the analysis of m-PEG7-acid, providing detailed information about its chemical structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the identity and purity of the compound.

In ¹H NMR spectroscopy of a derivative, Mal-amido-PEG7-acid, the characteristic signals for the polyethylene (B3416737) glycol (PEG) methylene (B1212753) protons are typically observed in the range of δ 3.50–3.65 ppm as a multiplet. The protons of the methylene group adjacent to the carboxylic acid appear as a triplet at approximately δ 2.45 ppm. For this compound itself, the terminal methoxy (B1213986) group would present a singlet at around 3.3 ppm. By comparing the integration of these signals, the degree of polymerization and the successful functionalization with the carboxylic acid can be verified. The absence of signals from residual starting materials or by-products confirms the purity of the compound.

¹³C NMR provides complementary information, with the repeating ethylene (B1197577) glycol units showing a characteristic signal around 70 ppm. The carbon of the terminal methoxy group and the carbons of the carboxylic acid functional group will have distinct chemical shifts, further confirming the structure.

Table 1: Representative ¹H NMR Chemical Shifts for a PEG-acid Derivative

| Functional Group | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| PEG methylene protons (-OCH₂CH₂O-) | 3.50–3.65 | multiplet |

| Methylene protons adjacent to acid (-CH₂COOH) | 2.45 | triplet |

Note: Data is for Mal-amido-PEG7-acid and serves as a representative example.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum of a PEG-containing molecule will be dominated by a strong, broad absorption band around 1100 cm⁻¹ corresponding to the C-O-C stretching of the ether linkages in the PEG backbone. nih.gov

The presence of the carboxylic acid group is confirmed by a characteristic C=O stretching vibration, which typically appears around 1720 cm⁻¹. A broad absorption in the region of 2500–3300 cm⁻¹ is also indicative of the O-H stretching of the carboxylic acid. The presence of these key absorption bands provides qualitative confirmation of the this compound structure. FTIR is also a valuable tool for monitoring the efficiency of lipid extraction in biological samples. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for a PEG-acid Derivative

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-O-C (ether) | ~1100 | Strong, characteristic of PEG backbone |

| C=O (carbonyl) | ~1720 | Confirms carboxylic acid or ester |

Note: Data is for Mal-amido-PEG7-acid and serves as a representative example.

Chromatographic Separations for Purity, Homogeneity, and Product Analysis

Chromatographic techniques are indispensable for assessing the purity and homogeneity of this compound and for analyzing the products of its conjugation reactions. biopharmaspec.com

Size Exclusion Chromatography (SEC-HPLC)

Size Exclusion Chromatography (SEC) coupled with High-Performance Liquid Chromatography (HPLC) is a primary method for determining the molecular weight distribution and homogeneity of PEGylated compounds. sigmaaldrich.com SEC separates molecules based on their hydrodynamic volume, making it ideal for analyzing polymers like PEG. sigmaaldrich.comnih.govchromatographyonline.com

For this compound, SEC-HPLC can be used to confirm its monodispersity and to detect the presence of any higher or lower molecular weight impurities, such as PEG oligomers with different numbers of repeating units. sigmaaldrich.com In the analysis of PEGylated proteins, SEC is crucial for separating the conjugated protein from the unconjugated protein and excess PEG reagent. lcms.cz However, the resolution between the PEGylated conjugate and the free PEG can sometimes be challenging due to the polydispersity of the PEG, which broadens its elution profile. lcms.cz

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. biopharmaspec.com It is a powerful technique for assessing the purity of this compound and its derivatives. researchgate.net Due to the amphiphilic nature of this compound, with its hydrophilic PEG chain and more hydrophobic terminus, it can be effectively retained and separated on a C18 or C8 stationary phase using a gradient of an organic solvent (like acetonitrile) and water. researchgate.net

RP-HPLC is highly sensitive and can separate closely related impurities that may not be resolved by SEC. It is also widely used to analyze the products of conjugation reactions, allowing for the separation of the starting materials, the desired conjugate, and any side products. researchgate.net The purity of PEGylated products, such as ALD-mPEG-HM-3 and SC-mPEG-HM-3, has been shown to be over 97% by RP-HPLC analysis. researchgate.net

Mass Spectrometry for Molecular Weight Verification and Conjugation Efficiency Determination

Mass spectrometry (MS) is an essential analytical technique for the definitive molecular weight verification of this compound and for quantitatively assessing the efficiency of its conjugation to other molecules.

For this compound, which has a molecular weight of 368.4 g/mol , techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm this mass with high accuracy. broadpharm.comconju-probe.com For higher molecular weight PEG derivatives and conjugates, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often employed.

In the context of bioconjugation, MS is invaluable for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). lcms.cz By analyzing the intact mass of the ADC, the number of drug-linker molecules attached to the antibody can be determined. lcms.cz Furthermore, LC-MS/MS peptide mapping can be used to identify the specific amino acid residues where conjugation has occurred. enovatia.com The relative intensities of the peaks corresponding to the unconjugated and conjugated species in the mass spectrum can be used to calculate the conjugation efficiency. google.com For example, the conjugation of maleimide-PEG7-AAZ to a fibronectin protein was verified by MALDI mass spectrometry, with conjugation yields averaging 98 ± 2%. nih.gov

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mal-amido-PEG7-acid |

| ALD-mPEG-HM-3 |

| SC-mPEG-HM-3 |

| maleimide-PEG7-AAZ |

| m-PEG7-amine |

| m-PEG7-Ms |

Biophysical Characterization of Nanoconstructs and Polymeric Systems

The biophysical properties of nanoparticles and polymeric micelles formulated with this compound derivatives are critical determinants of their stability, biocompatibility, and efficacy. Key parameters include particle size, surface charge, and the uniformity of the particle population.

Particle Size Distribution Analysis

The analysis of particle size distribution (PSD) is fundamental in the characterization of nanoconstructs. quercus.be It provides information on the average particle size and the breadth of its distribution, which can influence properties such as drug release kinetics and biological interactions. quercus.be

Common Techniques for Particle Size Distribution Analysis:

Dynamic Light Scattering (DLS): DLS is a widely used technique for determining the hydrodynamic diameter of nanoparticles in a suspension. quercus.beh-and-m-analytical.com It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. quercus.be This method is particularly suitable for nanoparticles and provides rapid analysis. quercus.be

Laser Diffraction (LD): This technique analyzes the pattern of light scattered as a laser beam passes through a dispersed sample to determine particle size. quercus.beh-and-m-analytical.com It is advantageous for its wide size range and non-destructive nature. quercus.be

Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) allow for direct visualization and measurement of individual particles. h-and-m-analytical.com While providing detailed morphological information, these methods may not be representative of the entire sample population without extensive image analysis.

Sieve Analysis: This traditional method separates particles based on size by passing them through a series of sieves with progressively smaller mesh sizes. microtrac-mrb.cn

Sedimentation: This technique measures the rate at which particles settle in a fluid, which is related to their size according to Stokes' law. iodp.org

Table 1: Comparison of Particle Size Analysis Techniques

| Technique | Principle | Advantages | Limitations |

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light from particle Brownian motion. quercus.be | Ideal for nanoparticles, rapid analysis. quercus.be | Assumes spherical particles, sensitive to contaminants. quercus.be |

| Laser Diffraction (LD) | Analyzes scattered light patterns as a laser passes through the sample. quercus.be | Wide size range, fast, non-destructive. quercus.be | Assumes spherical particles, less accurate for very small particles. quercus.be |

| Microscopy (TEM, SEM) | Direct visualization and measurement of particles. h-and-m-analytical.com | Provides morphological details. | Can be time-consuming for representative sampling. |

| Sieve Analysis | Mechanical separation through meshes of varying sizes. microtrac-mrb.cn | Simple, inexpensive. | Limited to larger particles, may not be suitable for nanoparticles. |

| Sedimentation | Measures particle settling rate in a fluid. iodp.org | Can analyze a wide range of sizes. | Can be slow, influenced by particle density and shape. |

This table provides a summary of common particle size analysis techniques and their key features.

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of a colloidal dispersion. azonano.com In the context of nanoconstructs involving this compound, the zeta potential is influenced by the terminal carboxyl group of the PEG chain and any encapsulated or conjugated molecules.

The measurement is typically performed using a Zetasizer, which determines the electrophoretic mobility of the particles in an applied electric field. nih.gov The zeta potential can be influenced by the pH of the medium. For instance, weakly acidic polymers will exhibit a near-zero zeta potential at low acidic pH and an increasing negative charge as the pH rises and the acidic groups ionize. nih.gov The presence of a PEG layer on the surface of a nanoparticle can shield the surface charge, leading to a zeta potential that is closer to neutral compared to non-PEGylated particles. azonano.comacs.org

Table 2: Zeta Potential of Nanoparticles with Different Surface Modifications

| Nanoparticle Formulation | Zeta Potential (mV) | Reference |

| "Naked" Liposomes | -43 | azonano.com |

| Liposomes with 5 mole % PEG | approx. -5 | azonano.com |

| PLGA-PEG-COOH Nanoparticles | -23.9 | researchgate.net |

| Low PEG Density Micelles | Negative | acs.org |

| High PEG Density Micelles | Near Neutral | acs.org |

This table illustrates the effect of PEGylation and other surface modifications on the zeta potential of nanoparticles.

Polydispersity Index (PDI) Determination

The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size. nanotempertech.com It is a dimensionless number derived from the cumulants analysis of DLS data. nanotempertech.com A PDI value of 1 indicates a monodisperse sample, where all particles are of the same size. biochempeg.com Synthetic polymers are inherently polydisperse, with PDI values varying depending on the polymerization method. biochempeg.com

A low PDI value is generally desirable for drug delivery applications as it indicates a uniform particle size, which can lead to more predictable and reproducible in vivo performance. For nanoparticles, a PDI value between 0.05 and 0.7 is often considered acceptable. researchgate.net The PDI is calculated from the weight average molecular weight (Mw) and the number average molecular weight (Mn) of the polymer. polymersource.ca

Quantitative and Qualitative Assays for Functional Validation of Bioconjugates

Following the synthesis of this compound bioconjugates, it is imperative to confirm the successful conjugation and to validate that the biological activity of the conjugated molecule is retained.

Qualitative Assays:

Mass Spectrometry (MALDI-TOF, ESI-MS): These techniques are used to confirm the formation of the bioconjugate by detecting the mass of the final product. nih.gov

Chromatography (HPLC, SEC): High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC) can be used to separate the bioconjugate from unreacted starting materials and to assess the purity of the product.

Electrophoresis (SDS-PAGE): Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of a protein after conjugation with this compound.

Quantitative Assays:

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method to quantify the concentration of a bioconjugate and to assess its binding activity to a target molecule. acs.org Both direct and competitive ELISA formats can be employed. acs.org

Flow Cytometry: This technique can be used to validate conjugation on the surface of cells and to analyze the binding of fluorescently labeled bioconjugates to their cellular targets. nih.gov

Functional Assays: These assays are specific to the biological activity of the conjugated molecule. For example, if this compound is conjugated to an enzyme, an enzyme activity assay would be performed to quantify the retention of catalytic function. For antibody-drug conjugates, cell-based cytotoxicity assays are used to determine the potency of the conjugate. acs.org

Emerging Trends and Future Directions in M Peg7 Acid Research

Innovations in Monodisperse PEG Synthesis for Ultra-Precise Conjugation

The demand for molecularly uniform PEGs like m-PEG7-acid has spurred significant innovation in synthetic methodologies, moving away from traditional, less controlled polymerization. pharmafeatures.comnih.gov Conventional methods often produce a mixture of different PEG chain lengths, which can complicate drug synthesis, purification, and lead to inconsistent product quality. nih.govacs.org

Recent advancements focus on iterative, stepwise approaches that allow for the precise addition of single ethylene (B1197577) glycol units. chempep.com These methods, while often requiring multiple purification steps, offer unparalleled control over the final molecular weight. bccresearch.com Novel strategies are being developed to improve efficiency and yield. For instance, the use of potassium bis(trimethylsilyl)amide (KHMDS) as a base has been shown to dramatically speed up the key Williamson ether synthesis step, enabling the gram-scale production of monodisperse PEGs within a week. acs.org Another promising approach involves a macrocyclic-sulfate-based strategy, which facilitates the synthesis of monodisperse PEGs through nucleophilic ring-opening reactions, minimizing the formation of bifunctionalized side products. nih.govnih.gov These innovations are critical for producing high-purity this compound and other monodisperse PEGs, which are essential for creating uniform and effective PEGylated therapeutics. nih.govresearchgate.net

Key Synthetic Strategies for Monodisperse PEGs:

| Synthetic Strategy | Description | Advantages |

| Iterative Exponential Growth (IEG) | Employs a stepwise addition of PEG units, often accelerated by potent bases like KHMDS. acs.org | Rapid synthesis, high yield, and scalability. acs.org |

| Macrocyclic Sulfate-Based Approach | Utilizes macrocyclic sulfates as precursors for monofunctionalized PEGs via ring-opening reactions. nih.govnih.gov | High purity, minimizes side products. nih.govnih.gov |

| Solid-Phase Synthesis | Builds PEG chains on a solid support, simplifying purification. chempep.com | Controlled synthesis, easier purification. chempep.com |

| Protecting Group Strategies | Uses protecting groups to control the regioselectivity of functionalization. chempep.combeilstein-journals.org | Precise control over the placement of functional groups. beilstein-journals.org |

Development of Multi-Functional this compound Architectures for Enhanced Performance

Beyond simple linear chains, researchers are exploring complex, multi-functional architectures based on the this compound scaffold to enhance therapeutic performance. These "multi-arm" or branched PEG structures offer several advantages, including the ability to attach a higher concentration of a drug payload to a single molecule, such as an antibody in an antibody-drug conjugate (ADC). broadpharm.comaxispharm.com This can lead to an improved drug-to-antibody ratio (DAR) and better pharmacokinetic properties. broadpharm.com

These multi-arm structures can be designed with various functional groups, allowing for the creation of sophisticated drug delivery systems. broadpharm.combiochempeg.comjenkemusa.com For example, a multi-arm PEG could carry both a targeting ligand and a therapeutic agent, enabling site-specific drug delivery. The development of such architectures is crucial for the next generation of targeted therapies and hydrogels for applications in regenerative medicine and controlled drug release. biochempeg.comjenkemusa.com

Advancements Towards Clinical Translation of this compound Based Therapeutics

The unique properties of monodisperse PEGs like this compound are driving their translation into clinical applications. The use of a monodisperse PEG linker can significantly improve a drug's solubility, bioavailability, and pharmacokinetic profile. biochempeg.com A notable example is the FDA-approved drug Movantik (naloxegol), which utilizes a monodisperse m-PEG7 linker to treat opioid-induced constipation. biochempeg.com

The precise nature of monodisperse PEGs helps to overcome issues associated with polydisperse PEGs, such as heterogeneity in the final product, which can affect drug quality and reproducibility. biochempeg.com As of 2023, over 80 peptide drugs have been approved globally, with many more in clinical development, highlighting the growing importance of advanced drug delivery strategies like PEGylation. mdpi.com The proven safety and efficacy of PEGylation in numerous approved drugs are paving the way for the clinical development of more therapies based on monodisperse PEGs. nih.gov

Examples of PEGylated Drugs in Clinical Use:

| Drug Name | Therapeutic Area | Key Benefit of PEGylation |

| Adagen™ | Severe Combined Immunodeficiency (SCID) | Reduced immunogenicity and extended half-life. drug-dev.com |

| Oncaspar™ | Acute Lymphoblastic Leukemia (ALL) | Reduced immunogenicity and extended half-life. drug-dev.com |

| Neulasta® | Neutropenia | Extended half-life, allowing for less frequent dosing. creativepegworks.com |

| Movantik (naloxegol) | Opioid-Induced Constipation | Improved solubility, bioavailability, and pharmacokinetics. biochempeg.com |

Current Challenges and Future Opportunities in Process Scale-Up and Regulatory Compliance

Despite the scientific advantages, the transition from laboratory-scale synthesis to large-scale commercial production of this compound and its conjugates presents significant challenges. Ensuring process optimization and reproducibility at a larger scale is a primary hurdle, as variations in equipment and process dynamics can lead to inconsistencies in product quality. worldpharmatoday.com

Furthermore, the manufacturing of PEGylated products for human use must adhere to stringent current Good Manufacturing Practices (cGMP) to ensure product quality, purity, and safety. pharmaceuticalprocessingworld.com The regulatory landscape for these advanced therapeutics is also complex. The FDA, for instance, has not yet established specific guidelines for the clinical development of PEGylated nanoproducts, requiring companies to work closely with regulatory bodies to navigate the approval process. researchgate.net Overcoming these manufacturing and regulatory hurdles is crucial for the successful commercialization of this compound-based therapies. The development of more efficient and scalable synthesis methods will be key to reducing costs and making these advanced treatments more accessible. bccresearch.compharmaceuticalprocessingworld.com

Synergistic Applications of this compound in Novel Scientific Domains

The versatility of this compound is leading to its application in a growing number of novel scientific fields beyond traditional drug delivery. Its ability to act as a flexible, hydrophilic spacer makes it an ideal component in the development of PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.com In PROTACs, the PEG linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

The precise length of the this compound linker is critical in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com Additionally, this compound and its derivatives are being used in the development of advanced diagnostic tools and in materials science. For instance, they are employed in "click chemistry" reactions for bioconjugation and in the creation of functionalized surfaces for nanotechnology applications. precisepeg.combiochempeg.com A recent study also highlighted the use of a PEG7 linker in a pretargeted radioimmunotherapy approach for pancreatic cancer, demonstrating its potential in advanced cancer therapies. acs.org

Q & A

Q. What are the standard synthetic routes for m-PEG7-acid, and how can purity be validated?

this compound is typically synthesized via carbodiimide-mediated coupling between methoxy-PEG7-amine and a carboxylic acid derivative. Key validation steps include:

- Nuclear Magnetic Resonance (NMR) : Confirm PEG chain integrity and terminal acid group presence (δ 3.6–3.8 ppm for PEG protons; δ 12–13 ppm for -COOH) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 220 nm) to assess purity (>95% recommended) .

- Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺ = 452.2 g/mol) .

Q. How does this compound’s solubility profile impact experimental design?

this compound is hydrophilic but pH-sensitive due to its terminal carboxyl group. Solubility varies:

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in peptide conjugation be resolved?

Discrepancies in coupling efficiency (e.g., 60% vs. 90% yields) often stem from:

- Activation Method : Compare EDC/NHS vs. DCC/HOBt systems. EDC/NHS is superior for aqueous buffers but may require 2–4 molar equivalents .